3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one
Description
The compound 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one features a thiazole core substituted with a thiophen-2-yl group at position 4 and a methyl group at position 2. A propan-1-one linker connects this moiety to a piperazine ring bearing a pyrimidin-2-yl substituent. Such hybrid structures are of interest in medicinal chemistry due to the pharmacophoric roles of thiazole (electron-rich aromatic system) and piperazine (flexible, hydrogen-bonding motif).
Properties
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS2/c1-14-22-18(15-4-2-13-26-15)16(27-14)5-6-17(25)23-9-11-24(12-10-23)19-20-7-3-8-21-19/h2-4,7-8,13H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZNDHKARDIRIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling with the piperazine derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula : C18H19N5OS2
- Molecular Weight : 411.6 g/mol
- CAS Number : 1017663-24-9
Key Functional Groups
The compound features:
- A thiazole ring, which is known for its biological activity.
- A piperazine moiety that often contributes to the pharmacological properties of drugs.
Medicinal Chemistry
The compound's structure suggests potential applications as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that derivatives of thiazole and piperazine are often explored for their antitumor , antimicrobial , and antidepressant activities.
Case Studies
Several studies have highlighted the effectiveness of similar compounds:
- Antitumor Activity : Compounds containing thiazole rings have been shown to inhibit tumor growth in various cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in breast cancer cells, suggesting that this compound could be evaluated for similar effects .
Antimicrobial Properties
Research into thiazole derivatives has revealed significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the thiophene group may enhance this activity through synergistic effects.
Case Studies
A study demonstrated that thiazole-based compounds exhibited potent antimicrobial effects against resistant strains of bacteria, indicating a potential application for this compound in treating infections caused by such pathogens .
Neurological Applications
Given the piperazine component, there is potential for this compound to act on neurotransmitter systems, possibly providing antidepressant or anxiolytic effects. Piperazine derivatives have been widely studied for their ability to modulate serotonin receptors.
Case Studies
Research has shown that certain piperazine derivatives can effectively reduce anxiety-like behaviors in animal models, suggesting that this compound could be investigated for similar neuropharmacological properties .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule, enabling comparative analysis of substituent effects, linker length, and biological activity:
Table 1: Comparative Analysis of Structural Analogues
Critical Structural and Functional Comparisons
Linker Length and Flexibility
- MK45 () : The butan-1-one linker (4 carbons) may introduce greater conformational flexibility, possibly reducing binding specificity compared to the target .
Heterocyclic Substituents
- Pyrimidinyl vs. Pyridinyl (MK45) : The pyrimidin-2-yl group in the target compound offers two nitrogen atoms for hydrogen bonding, enhancing receptor affinity compared to MK45’s pyridine substituent (one nitrogen) .
- Thiophene Orientation : The thiophen-2-yl group in the target’s thiazole ring enables π-π stacking, a feature absent in Example 76 (), where thiophene is part of a pyrazolopyrimidine system .
Electronic and Solubility Effects
- In contrast, the target’s pyrimidinyl-piperazine may enhance solubility via hydrogen bonding .
- Morpholinomethyl Substituent (Example 76, ): This polar group could improve solubility but may sterically hinder target engagement compared to the target’s compact thiazole-thiophene system .
Research Findings and Inferred Activity
- Synthetic Accessibility : The target’s synthesis likely involves coupling reactions similar to those in and (e.g., piperazine-aryl cross-coupling), though yields may vary due to steric effects from the pyrimidinyl group .
- Planarity and Crystallinity : Structural analogs in exhibit near-planar conformations, suggesting the target may crystallize similarly, influencing bioavailability .
Biological Activity
The compound 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates a thiazole moiety, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings, case studies, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The compound has the following structural formula:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 370.5 g/mol |
| Chemical Formula | C20H22N2OS |
| CAS Number | 1081314-91-1 |
| Melting Point | Not available |
| Density | Not available |
Biological Activity Overview
The biological activity of the compound can be classified into several categories based on its structural components.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines. The incorporation of a pyrimidine moiety in the structure may enhance these effects due to its ability to interact with biological targets involved in cancer progression.
Case Study:
A study conducted on thiazole derivatives demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against A549 lung cancer cells, indicating potent anticancer activity .
Antimicrobial Properties
Thiazole-containing compounds have also been reported to possess antimicrobial activity. The presence of the thiophenyl group in this compound may contribute to its effectiveness against bacterial strains.
Research Findings:
In vitro studies have shown that specific thiazole derivatives exhibit broad-spectrum antimicrobial activity, making them promising candidates for developing new antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiazole and pyrimidine components significantly influence biological activity. For example:
- Thiazole Ring Modifications:
- Pyrimidine Influence:
Q & A
Q. What are the recommended synthetic routes for preparing 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one?
Methodological Answer: The compound can be synthesized via a multi-step approach. A key step involves coupling the thiazole-thiophene moiety with the pyrimidine-piperazine fragment using carbodiimide-based reagents (e.g., HOBt/TBTU) in anhydrous DMF under nitrogen, as described for structurally related aryl piperazine derivatives . Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/DMF mixtures) ensures high purity. Confirm reaction progress using TLC and intermediate characterization via H NMR .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Employ a combination of spectral and analytical techniques:
- H/C NMR : Identify proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, piperazine protons at δ 3.0–4.0 ppm) and carbon backbone .
- FT-IR : Confirm functional groups (e.g., carbonyl stretch at ~1680 cm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] at m/z calculated for CHNOS).
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.4%) .
Advanced Research Questions
Q. What strategies are effective for evaluating the compound’s biological activity in cancer cell lines?
Methodological Answer: Use standardized cytotoxicity assays:
- SRB Assay : Treat adherent cancer cell lines (e.g., MCF-7, HEPG-2) with the compound (1–100 µM) for 48–72 hours. Fix cells with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm. Compare IC values to controls like CHS-828 .
- Dose-Response Curves : Generate using GraphPad Prism to assess potency. Include vehicle controls (DMSO ≤0.5%) to rule out solvent effects .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or pyridine; vary piperazine-linked pyrimidine groups) .
- Biological Testing : Compare anti-proliferative activity across analogs. For example, thiophene-containing derivatives often show enhanced activity due to π-π stacking with target proteins .
- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., kinase ATP-binding pockets). Prioritize analogs with improved binding energies (ΔG ≤ -8 kcal/mol) .
Q. How should researchers address contradictions in synthetic yields or biological data?
Methodological Answer:
- Yield Discrepancies : Optimize reaction conditions (e.g., solvent polarity, catalyst loading). For example, replacing DMF with 1,4-dioxane in coupling steps may improve yields by reducing side reactions .
- Biological Variability : Validate assays across multiple cell lines and replicates. If activity differs (e.g., potent in HEPG-2 but inactive in DLD-1), investigate cell-specific uptake mechanisms using fluorescence-labeled derivatives .
Q. What advanced analytical methods are suitable for studying metabolic stability?
Methodological Answer:
- LC-MS/MS : Incubate the compound with liver microsomes (human/rat) and monitor degradation over 60 minutes. Calculate half-life (t) using non-compartmental analysis.
- CYP450 Inhibition Assays : Test against CYP3A4/CYP2D6 isoforms to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
